molecular formula C16H12Cl2N2OS B2417106 2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 462601-59-8

2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No. B2417106
CAS RN: 462601-59-8
M. Wt: 351.25
InChI Key: DRJUMLJUGSIMLR-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, melting point, solubility, and more. For this specific compound, the available information suggests that it is a solid .

Scientific Research Applications

Synthesis and Chemical Reactivity

One area of application involves the synthesis of heterocyclic compounds. Research demonstrates the compound's utility in generating a variety of heterocyclic derivatives, including thiophenes, pyrazoles, isoxazoles, pyrimidines, triazines, and others through reactions with different nitrogen nucleophiles. This versatility is crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity

Another significant application is in the realm of antimicrobial research. Derivatives synthesized from 2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide have been evaluated for their antimicrobial properties, showing effectiveness against various microorganisms. This includes the synthesis and characterization of novel compounds with potential as antimicrobial agents, underscoring the compound's role in developing new therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Material Science and Dyeing Applications

In material science and dyeing applications, derivatives of this compound have been utilized to create novel dyes and antimicrobial textiles. This application is particularly relevant for enhancing the functional properties of textiles, providing them with antimicrobial characteristics, and improving their aesthetic value through novel dyeing techniques (Shams, Mohareb, Helal, & Mahmoud, 2011).

Antitumor Evaluation

Furthermore, the compound's derivatives have been explored for their antitumor activities, highlighting their potential in cancer research. This involves the synthesis of polyfunctionally substituted heterocyclic compounds derived from the compound, which were screened for their antiproliferative activity against various cancer cell lines. The findings from these studies contribute valuable insights into the design of new antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound might interact with various cellular targets, contributing to its biological activity.

Mode of Action

Similar compounds have been found to remove pairs of h atoms from organic molecules . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

Similar compounds have been found to cause dehydrogenation of alcohols, phenols, and steroid ketones . This suggests that the compound might induce similar molecular and cellular changes.

properties

IUPAC Name

2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c17-9-5-6-13(18)11(7-9)15(21)20-16-12(8-19)10-3-1-2-4-14(10)22-16/h5-7H,1-4H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJUMLJUGSIMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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